N-(4-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
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Overview
Description
“N-(4-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide” is a synthetic organic compound that features a bromophenyl group, a thiophenyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Group: Starting with a suitable pyridazine precursor, the thiophenyl group can be introduced through a nucleophilic substitution reaction.
Introduction of the Bromophenyl Group: The bromophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(4-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
- N-(4-Fluorophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Uniqueness
The presence of the bromophenyl group in “N-(4-Bromophenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide” may impart unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C16H12BrN3OS2 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H12BrN3OS2/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21) |
InChI Key |
VNQYOSIOGBEBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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